

Physicochemical characteristics of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Hydroxy-2-methyl-7-trifluoromethylquinoline
Cat. No.:	B099916

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characteristics of **4-Hydroxy-2-methyl-7-trifluoromethylquinoline**

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Pharmaceutical Interest

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer and antimalarial properties.^[1] **4-Hydroxy-2-methyl-7-trifluoromethylquinoline** is a specific derivative that combines several key structural features of interest for modern drug discovery. The strategic placement of a trifluoromethyl group, a methyl group, and a hydroxyl group on the quinoline core creates a molecule with a unique electronic and steric profile.

This guide serves as a comprehensive technical resource for researchers, providing an in-depth analysis of the core physicochemical characteristics of **4-Hydroxy-2-methyl-7-trifluoromethylquinoline**. Understanding these properties is not merely an academic exercise; it is fundamental to predicting a compound's pharmacokinetic behavior, guiding formulation development, and ultimately determining its potential as a therapeutic candidate. We will delve into the causality behind experimental choices and provide validated protocols, offering a field-proven perspective on the evaluation of this promising molecule.

Molecular Identity and Structural Features

The foundation of any chemical analysis begins with a precise understanding of the molecule's structure and its unique identifiers.

Chemical Structure:

The molecule consists of a bicyclic aromatic quinoline ring system. It is substituted at position 2 with a methyl group (-CH₃), at position 4 with a hydroxyl group (-OH), and at position 7 with a trifluoromethyl group (-CF₃). The 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with its 4-quinolone form.

Key Identifiers and Properties:

Identifier	Value	Reference
CAS Number	15912-66-0	[2]
Molecular Formula	C ₁₁ H ₈ F ₃ NO	[2]
Molecular Weight	227.18 g/mol	[2]
InChI	InChI=1S/C11H8F3NO/c1-6-4-10(16)8-3-2-7(11(12,13)14)5-9(8)15-6/h2-5H,1H3,(H,15,16)	[2]
Purity	Typically ≥97%	[2]

Significance of Functional Groups:

- Quinoline Core: This hydrophobic, aromatic system provides a rigid scaffold for interacting with biological targets.[\[3\]](#)
- 4-Hydroxyl Group: This group is a key hydrogen bond donor and acceptor. Its ability to ionize makes it a critical determinant of the molecule's pKa, influencing solubility and receptor binding.
- 2-Methyl Group: This small alkyl group adds to the molecule's lipophilicity and can provide steric hindrance, potentially influencing metabolic stability or target selectivity.

- 7-Trifluoromethyl Group: The $-CF_3$ group is a powerful modulator of physicochemical properties. It is strongly electron-withdrawing and significantly increases lipophilicity.^[3] In drug design, this group is often used to block metabolic oxidation and improve bioavailability.^[4]

Core Physicochemical Characteristics

A molecule's journey from a laboratory curiosity to a viable drug is largely dictated by its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME).^{[5][6]}

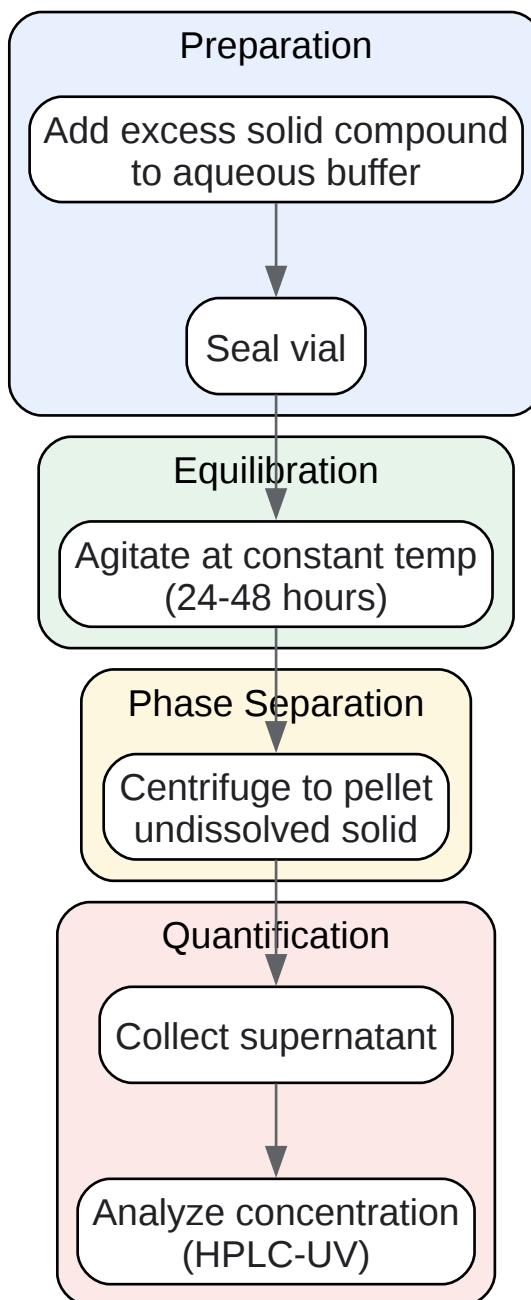
Summary of Physicochemical Data:

Property	Value / Observation	Significance in Drug Development
Melting Point	High; expected to be $>250\text{ }^{\circ}\text{C}$ (by analogy)	Indicates high crystal lattice energy, which can correlate with lower solubility.
Aqueous Solubility	Low	Directly impacts oral bioavailability and formulation options. Low solubility is a major hurdle in development. ^[7]
pKa	Weakly acidic (due to 4-OH group)	Determines the ionization state at physiological pH (7.4), which affects solubility, permeability, and target interaction. ^[7]
Lipophilicity (LogD)	High	Influences cell membrane permeability, plasma protein binding, and metabolic clearance. A key parameter in ADME prediction. ^[7]

Solubility: The Gateway to Bioavailability

The aqueous solubility of **4-Hydroxy-2-methyl-7-trifluoromethylquinoline** is inherently low. This is a direct consequence of its molecular structure: the large, hydrophobic quinoline core combined with the lipophilic trifluoromethyl group outweighs the solubilizing effect of the single hydroxyl group.^[3]

Causality: Strong intermolecular forces within the compound's crystal lattice must be overcome for it to dissolve. The molecule's poor interaction with polar water molecules makes this process energetically unfavorable.^[3]


Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound.^[3]

Methodology:

- Preparation: Add an excess amount of solid **4-Hydroxy-2-methyl-7-trifluoromethylquinoline** to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24 to 48 hours. This extended time is crucial to ensure equilibrium is reached between the solid and dissolved states.
- Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
- Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Shake-Flask method for thermodynamic solubility.

Trustworthiness Insight: When diluting concentrated stock solutions (typically in DMSO) into aqueous buffers, the compound may precipitate or "crash out." This is a common issue resulting from a rapid change in solvent polarity.^[3] To ensure a self-validating protocol, always

visually inspect the final solution for any signs of precipitation. If observed, the experiment must be repeated at a lower concentration.

pKa and Lipophilicity (LogD): The Drivers of Distribution

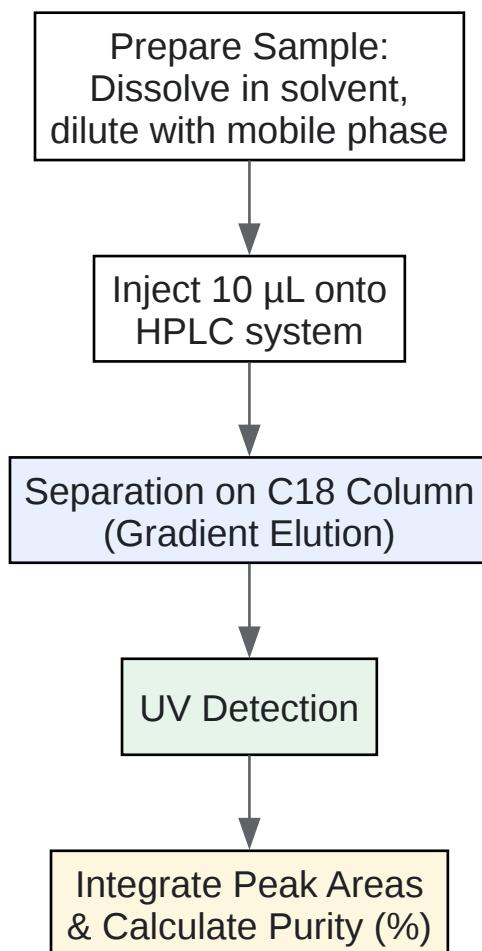
- pKa: The acid dissociation constant (pKa) of the 4-hydroxyl group dictates the charge state of the molecule across different pH environments. While an experimental value is not available, the predicted pKa for the analogous 4-hydroxy-2-methylquinoline is approximately 4.44.[8][9] The potent electron-withdrawing effect of the 7-trifluoromethyl group is expected to lower this pKa, making the hydroxyl group more acidic. This is a critical parameter, as ionization generally increases aqueous solubility but decreases membrane permeability.[7]
- LogD: The distribution coefficient (LogD) is the most relevant measure of lipophilicity for an ionizable compound, as it accounts for the pH of the medium. It is defined as the ratio of the total concentration of the compound (neutral and ionized forms) in a lipid phase (e.g., octanol) to that in an aqueous phase.[7] Given the structure, a high LogD value is anticipated, suggesting good membrane permeability but also potential for high plasma protein binding and nonspecific interactions.

Analytical Characterization and Quality Control

Robust and cross-validated analytical methods are essential for confirming the identity, purity, and concentration of any research compound.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for assessing the purity of quinoline derivatives and quantifying their concentration in various matrices.[10][11]


Experimental Protocol: Purity Assessment by HPLC-UV

Rationale: This method separates the target compound from impurities based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase. UV detection provides a quantifiable signal.

Methodology:

- Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).
- Instrumentation:
 - Instrument: High-Performance Liquid Chromatograph with a UV detector.
 - Column: A reverse-phase column, such as a Dikma Diamonsil C18 (5 µm, 4.6 mm × 250 mm), is a common choice.[11]
 - Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically used to ensure good separation.
 - Flow Rate: 1.0 mL/min.[11]
 - Injection Volume: 10 µL.[11]
 - Detection Wavelength: Select a wavelength of maximum absorbance for the compound, likely in the 220-320 nm range.[8][11]
- Data Analysis: Integrate the peak area of the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Workflow for HPLC Purity Analysis

[Click to download full resolution via product page](#)

Caption: Standard workflow for HPLC-UV purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation.

- ^1H NMR: The proton NMR spectrum will provide information on the number and environment of all hydrogen atoms. Aromatic protons are expected in the δ 7.0-8.5 ppm region.[12] The methyl group will appear as a singlet, likely upfield. The hydroxyl proton may be broad or exchange with the solvent; its presence can be confirmed by adding a drop of D_2O to the NMR tube, which will cause the -OH signal to disappear.[12]
- ^{13}C NMR: The carbon NMR spectrum reveals all unique carbon atoms. A key diagnostic signal is the carbon of the trifluoromethyl group, which will appear as a quartet due to one-

bond coupling with the three fluorine atoms (^1JCF).[\[12\]](#) The carbon atom attached to the $-\text{CF}_3$ group will also show splitting (^2JCF).[\[12\]](#)

Experimental Protocol: NMR Sample Preparation

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a standard NMR tube. DMSO- d_6 is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like $-\text{OH}$.[\[12\]](#)
- Acquisition: Acquire standard ^1H , ^{13}C , and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to fully assign the structure. A relaxation delay of 5 seconds for ^1H NMR is recommended for accurate integration.[\[12\]](#)

Integrated Perspective: Impact on Drug Discovery

The individual physicochemical properties do not exist in isolation. Their interplay dictates the overall ADME profile and developability of the compound.

```
// Core Properties Sol [label="Solubility", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipo [label="Lipophilicity\n(LogD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pKa [label="pKa\n(Ionization)", fillcolor="#FBBC05", fontcolor="#202124"]; MW [label="Molecular Weight", fillcolor="#34A853", fontcolor="#FFFFFF"];  
  
// ADME Outcomes Abs [label="Absorption", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Dist [label="Distribution", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Met [label="Metabolism", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Exc [label="Excretion", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];  
  
// Connections Sol -> Abs [label="Bioavailability"]; Lipo -> Abs [label="Permeability"]; pKa -> Abs; MW -> Abs;  
  
Lipo -> Dist [label="Plasma Protein\nBinding, Vd"]; pKa -> Dist;  
  
Lipo -> Met [label="Metabolic\nClearance"];
```

Sol -> Exc [label="Renal Clearance"]; pKa -> Exc; }

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicultural Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. ADME Properties | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. T002 · Molecular filtering: ADME and lead-likeness criteria — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 7. Physicochemical Properties • Frontage Laboratories [frontagelab.com]
- 8. 4-Hydroxy-2-methylquinoline | 607-67-0 [chemicalbook.com]
- 9. 4-Hydroxy-2-methylquinoline CAS#: 607-67-0 [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Physicochemical characteristics of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099916#physicochemical-characteristics-of-4-hydroxy-2-methyl-7-trifluoromethylquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com